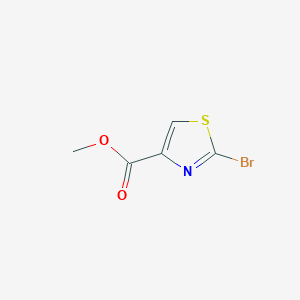

Methyl 2-bromothiazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-bromo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWKNNKTQWCYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376814 | |

| Record name | Methyl 2-bromothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170235-26-4 | |

| Record name | Methyl 2-bromothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of Methyl 2-bromothiazole-4-carboxylate

An In-depth Technical Guide to Methyl 2-bromothiazole-4-carboxylate

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, certain molecules stand out for their exceptional utility and versatility. This compound is one such compound. At its core is the thiazole ring, a sulfur- and nitrogen-containing heterocycle that is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1] The strategic placement of a bromine atom at the 2-position and a methyl ester at the 4-position transforms this simple heterocycle into a powerful and adaptable building block. The bromine atom serves as a highly reactive handle for a multitude of cross-coupling reactions, while the ester group provides a site for further functionalization or modification.

This guide offers a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental physical and chemical properties, explore its reactivity and synthetic applications, and provide essential guidance on its safe handling and analysis. The insights presented herein are intended to empower chemists to fully leverage the potential of this valuable intermediate in their research and development endeavors, from the synthesis of novel pharmaceutical agents to the creation of advanced agrochemicals.[1][2]

Core Chemical and Physical Characteristics

A foundational understanding of a compound's physical properties is paramount for its effective use in a laboratory setting. These characteristics dictate everything from appropriate storage conditions to the selection of solvents for reactions and purification.

Chemical Identity

-

IUPAC Name: methyl 2-bromo-1,3-thiazole-4-carboxylate[3]

-

Synonyms: 2-Bromothiazole-4-carboxylic acid methyl ester[1][4]

Physical Properties Summary

The key physical data for this compound are summarized in the table below. This information is critical for experimental design, particularly for determining reaction temperatures and choosing appropriate purification methods.

| Property | Value | Source(s) |

| Appearance | White to almost white or pale yellow crystalline powder | [1][2] |

| Melting Point | 128 - 132 °C | [1] |

| Purity (Typical) | ≥ 96-98% (by GC) | [1][5] |

| Storage Conditions | Store at 2 - 8 °C in a dry, well-ventilated place | [1][2][6] |

Note: Solubility data is not extensively published, but its structure suggests it is likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with limited solubility in water.

Spectroscopic Profile for Structural Verification

Confirming the identity and purity of a starting material is a non-negotiable step in synthesis. Spectroscopic analysis provides a definitive fingerprint of the molecule. Below are the expected characteristics for this compound.

-

Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum is expected to be simple and diagnostic. Two singlets should be observed:

-

A singlet at approximately δ 8.0-8.5 ppm, corresponding to the lone proton on the thiazole ring (H-5).

-

A singlet at approximately δ 3.9-4.0 ppm, corresponding to the three protons of the methyl ester (-OCH₃) group.

-

-

Carbon Nuclear Magnetic Resonance (¹³C NMR): The spectrum should display five distinct signals, representing each unique carbon environment in the molecule. Expected chemical shifts include the carbonyl carbon of the ester (δ ~160-165 ppm), the carbons of the thiazole ring (δ ~115-150 ppm), and the methyl carbon of the ester (δ ~52 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Look for characteristic absorption bands:

-

A strong C=O stretching vibration around 1700-1730 cm⁻¹ for the ester carbonyl.

-

C=N and C=C stretching vibrations within the 1500-1600 cm⁻¹ range, characteristic of the thiazole ring.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity (approximately 1:1 ratio), which is the definitive signature of a molecule containing one bromine atom. The exact mass should correspond to 220.91461 Da.[3]

Chemical Reactivity and Synthetic Pathways

The synthetic power of this compound stems from its two primary functional handles: the C-Br bond and the methyl ester. The bromine atom at the electron-deficient C2 position of the thiazole ring is particularly well-suited for a variety of transformations.

Key Reaction Modalities

-

Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most significant application. The C-Br bond readily participates in Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, vinyl, or alkynyl substituents at the 2-position. This versatility is a cornerstone of its use in constructing complex molecular libraries for drug discovery.

-

Ester Manipulation: The methyl ester at the C4 position can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This acid can then be converted into a wide array of other functional groups, such as amides (via coupling with amines), other esters, or reduced to an alcohol, further expanding the synthetic possibilities.

-

Nucleophilic Aromatic Substitution (SNAAr): While less common than cross-coupling, the C-Br bond can undergo substitution with strong nucleophiles under specific conditions.

The following diagram illustrates the principal reactive pathways, showcasing why this molecule is considered a versatile hub for chemical synthesis.

Applications in Research and Development

The structural motifs derived from this compound are prevalent in numerous biologically active compounds.

-

Pharmaceutical Development: This compound is a vital intermediate in the synthesis of novel therapeutics. Its derivatives have been investigated for a range of activities, including as anti-inflammatory, anti-cancer, and anti-tubercular agents.[1][7] The ability to rapidly generate diverse analogues via cross-coupling makes it an ideal scaffold for structure-activity relationship (SAR) studies in drug discovery programs.[2]

-

Agrochemicals: In the agricultural sector, it serves as a precursor for new herbicides and fungicides.[1][2] The thiazole core is known to be effective in crop protection, and modifications enabled by this building block can lead to compounds with improved potency and selectivity.[1]

-

Material Science: The compound is also explored for its potential in creating advanced materials like polymers and coatings, where the heterocyclic structure can impart desirable properties such as enhanced durability.[1]

Experimental Protocols: Purification and Safe Handling

Adherence to validated protocols is essential for both safety and experimental success.

Protocol: Purification by Recrystallization

Given that the compound is a crystalline solid, recrystallization is an effective method for purification.

Objective: To purify crude this compound to high purity (>98%).

Materials:

-

Crude this compound

-

Ethanol or Isopropanol

-

Erlenmeyer flask

-

Hot plate with stirring

-

Büchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble even when heated, the solvent is unsuitable. The ideal solvent dissolves the compound when hot but not when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Use a stirring bar and gentle heating to facilitate dissolution.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Safe Handling and Storage

Working safely with any chemical reagent is the top priority. The following workflow outlines the essential steps for handling this compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C5H4BrNO2S | CID 2763213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. H63541.06 [thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

Methyl 2-bromothiazole-4-carboxylate structural elucidation and characterization

The presence of a strong band around 1725 cm⁻¹ is a key indicator of the ester group, while the other bands confirm the aromatic nature of the thiazole ring. [9]

Orthogonal Confirmation: Purity and Elemental Composition

Spectroscopic data elucidates the structure, but it does not guarantee purity. Chromatographic techniques and elemental analysis provide orthogonal data to complete the characterization.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the industry-standard method for determining the purity of pharmaceutical compounds by separating the main component from any impurities. [5][10] Causality & Experimental Choice: A reversed-phase HPLC (RP-HPLC) method is chosen as it is highly effective for separating small organic molecules of moderate polarity. A UV detector is used because the thiazole ring contains a chromophore that absorbs UV light, allowing for sensitive detection.

Experimental Protocol: RP-HPLC Purity Analysis

-

System: An HPLC system equipped with a C18 column, UV detector, autosampler, and pump.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to ensure good separation of the main peak from any potential impurities.

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. Monitor the elution at a suitable wavelength (e.g., 254 nm).

-

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak. The method must be validated for parameters like linearity, accuracy, and precision as per ICH guidelines. [11][12]

Caption: A typical workflow for HPLC purity analysis.

Elemental Analysis: Empirical Formula Verification

Elemental analysis provides the percentage composition of C, H, N, and S in the compound. This data is used to experimentally verify the empirical formula derived from HRMS.

Table 4: Elemental Analysis Data

| Element | Theoretical % |

|---|---|

| Carbon (C) | 27.05% |

| Hydrogen (H) | 1.82% |

| Bromine (Br) | 35.98% |

| Nitrogen (N) | 6.31% |

| Oxygen (O) | 14.41% |

| Sulfur (S) | 14.44% |

An experimental result within ±0.4% of the theoretical values is considered a successful confirmation of the elemental composition and, by extension, the molecular formula.

Conclusion: A Triangulated and Self-Validating Approach

The structural elucidation of this compound is not a linear process but a triangulated system of validation. The structure proposed by NMR is confirmed by the molecular weight and unique isotopic signature in HRMS. The functional groups identified by IR spectroscopy are consistent with this structure. Finally, HPLC confirms the sample's purity, and elemental analysis validates its empirical formula. This comprehensive, multi-faceted approach ensures a high degree of confidence in the identity and quality of the material, which is paramount for its application in research and development.

Caption: Triangulation of analytical data for structural validation.

References

- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.

- PubMed Central. (n.d.). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples.

- Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules.

- PMC - NIH. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry.

- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.

- (n.d.). Analytical method validation: A brief review.

- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.

- (2020, March 22). Analytical Method Validation Parameters: An Updated Review.

- SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Chem-Impex. (n.d.). This compound.

- (2025, July 4). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry.

- The Royal Society of Chemistry. (n.d.). 4.

- PubChem. (n.d.). This compound.

- CP Lab Safety. (n.d.). This compound, min 98%, 10 grams.

- The Royal Society of Chemistry. (n.d.). 4.

- (n.d.). 2-bromothiazole-4-carboxylic acid suppliers USA.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-bromothiazole-4-carboxylic acid suppliers USA [americanchemicalsuppliers.com]

- 4. upm-inc.com [upm-inc.com]

- 5. emerypharma.com [emerypharma.com]

- 6. This compound | C5H4BrNO2S | CID 2763213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wjarr.com [wjarr.com]

- 11. fda.gov [fda.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

The Strategic Importance of 2-Bromothiazole in Drug Discovery

An In-Depth Technical Guide to the Synthesis and Reactivity of 2-Bromothiazole Derivatives for Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities. Among its many derivatives, 2-bromothiazole stands out as a versatile and highly valuable building block in the synthesis of complex, biologically active molecules.[1][2] Its utility stems from the reactive carbon-bromine bond, which serves as a handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the synthesis and reactivity of 2-bromothiazole derivatives, offering field-proven insights and detailed protocols for laboratory application.

The 2-bromothiazole moiety is a cornerstone in the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases.[1] It serves as a key intermediate for introducing various functionalities onto the thiazole ring, allowing for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.[1] Notably, 2-substituted thiazole derivatives are prominent in the design of protein kinase inhibitors, a critical class of anti-cancer drugs.[1] Furthermore, derivatives of 2-bromothiazole have been instrumental in creating inhibitors for Glycogen Synthase Kinase 3 (GSK-3), an enzyme implicated in the pathogenesis of Alzheimer's disease.[1] The ability to strategically modify the 2-position of the thiazole ring makes 2-bromothiazole an indispensable tool for medicinal chemists exploring new chemical spaces.

Synthesis of 2-Bromothiazole Derivatives

The preparation of 2-bromothiazoles can be achieved through several synthetic routes, with the choice of method often depending on the availability of starting materials and the desired substitution pattern on the thiazole ring.

From 2-Aminothiazoles via the Sandmeyer Reaction

One of the most common and reliable methods for synthesizing 2-bromothiazole is the Sandmeyer reaction, starting from the readily available and inexpensive 2-aminothiazole.[3] This transformation involves the diazotization of the amino group followed by displacement with a bromide ion.

-

Causality Behind Experimental Choices: The use of a strong acid like phosphoric acid facilitates the formation of the diazonium salt. The subsequent introduction of a bromide source, often in the presence of a copper catalyst, leads to the desired 2-bromothiazole. This method is favored for its high yields and tolerance of various functional groups on the thiazole ring.[4]

Experimental Protocol: Synthesis of 2-Bromothiazole from 2-Aminothiazole [3]

-

Diazotization: To a cooled (0-5 °C) solution of 2-aminothiazole (1.0 eq) in 48% hydrobromic acid, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

The synthesis of the precursor, 2-aminothiazole, can be achieved through various methods, including the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea.[5][6][7]

Direct Bromination of the Thiazole Ring

Direct bromination of the parent thiazole heterocycle is also a viable route, although the reactivity of the thiazole ring towards electrophilic substitution can be low.[3] The position of bromination is influenced by the substituents already present on the ring. For instance, bromination of 2-substituted thiazoles often occurs at the 5-position.[8]

-

Causality Behind Experimental Choices: The choice of brominating agent (e.g., bromine, N-bromosuccinimide) and reaction conditions (solvent, temperature, catalyst) is critical to control the regioselectivity and prevent over-bromination. The use of a Lewis acid catalyst can sometimes direct the bromination to the 2-position.[9]

Experimental Protocol: Direct Bromination of a Substituted Thiazole [8]

-

Reaction Setup: Dissolve the substituted thiazole (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

-

Bromination: Add a solution of bromine (1.1 eq) in the same solvent dropwise to the thiazole solution at room temperature.

-

Work-up: After the reaction is complete (monitored by TLC), pour the mixture into water and neutralize with a base (e.g., sodium bicarbonate).

-

Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by recrystallization or column chromatography.

Reactivity of 2-Bromothiazole Derivatives

The C2-bromine atom in 2-bromothiazole is a versatile functional group that participates in a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchange followed by reaction with electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-bromothiazole is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds between 2-bromothiazole and boronic acids or their esters.[10][11] This reaction is catalyzed by a palladium complex in the presence of a base.[11]

-

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and functional group tolerance.[10] For sterically hindered substrates, a ligand-free protocol has been developed where the thiazole nitrogen participates in the formation of a palladacyclic intermediate.[10]

Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling of 2-Bromothiazole Derivatives [10]

-

Reaction Setup: In an oven-dried round-bottom flask, combine the 2-bromothiazole derivative (1.0 eq), boronic acid derivative (1.1 eq), Pd₂(dba)₃ (10 mol%), and sodium carbonate (2.0 eq).

-

Solvent Addition: Add dioxane and water (e.g., 2:1 ratio).

-

Inert Atmosphere: Bubble argon through the reaction mixture for 5 minutes.

-

Reaction: Heat the mixture at reflux under an argon atmosphere for 4 hours.

-

Work-up and Purification: After cooling, dilute the mixture with an organic solvent and water. Separate the layers, extract the aqueous layer, and wash the combined organic layers. Dry and concentrate the organic phase, and purify the product by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of 2-Bromothiazole Derivatives

| Entry | 2-Bromothiazole Derivative | Boronic Acid | Catalyst/Base | Solvent | Yield (%) | Reference |

| 1 | 2-Bromo-4-phenylthiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Ethanol/H₂O | 92 | [12] |

| 2 | 2'-Bromo-2-aryl benzothiazole | Phenylboronic acid | Pd₂(dba)₃ / Na₂CO₃ | Dioxane/H₂O | 99 | [10] |

The Sonogashira coupling enables the formation of a C-C triple bond between 2-bromothiazole and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[13][14]

-

Causality Behind Experimental Choices: The copper(I) co-catalyst is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15] The amine base serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[15]

Experimental Protocol: Sonogashira Coupling of 2-Bromothiazole [15]

-

Reaction Setup: To a dry flask under an inert atmosphere, add the 2-bromothiazole derivative (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (2-10 mol%).

-

Reagent Addition: Add an anhydrous solvent (e.g., THF, DMF), followed by an amine base (e.g., triethylamine, 2-3 eq) and the terminal alkyne (1.1-1.5 eq).

-

Reaction: Stir the mixture at room temperature or heat as required, monitoring the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous ammonium chloride to remove the amine salt.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the synthesis of 2-aminothiazole derivatives through the palladium-catalyzed coupling of 2-bromothiazole with primary or secondary amines.[16][17]

-

Causality Behind Experimental Choices: The choice of a sterically hindered phosphine ligand is critical for the success of this reaction, as it promotes the reductive elimination step and prevents catalyst deactivation.[17][18] The base, typically a strong, non-nucleophilic base like sodium tert-butoxide, facilitates the deprotonation of the amine.[17]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromothiazole [19]

-

Catalyst Preparation: In a glovebox, prepare the active catalyst by mixing a palladium source (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., XPhos, SPhos).

-

Reaction Setup: To a reaction vessel, add the 2-bromothiazole derivative (1.0 eq), the amine (1.2 eq), a base (e.g., sodium tert-butoxide, 1.4 eq), and the pre-formed catalyst.

-

Solvent and Reaction: Add an anhydrous solvent (e.g., toluene, dioxane) and heat the mixture under an inert atmosphere until the reaction is complete.

-

Work-up and Purification: Cool the reaction, quench with water, and extract with an organic solvent. Dry, concentrate, and purify the product by chromatography.

Lithiation and Reaction with Electrophiles

Metal-halogen exchange of 2-bromothiazole provides a powerful method for generating a nucleophilic carbon at the 2-position, which can then react with a variety of electrophiles.[20][21] Alternatively, direct lithiation at the 5-position can be achieved using a strong base like lithium diisopropylamide (LDA).[20][21]

-

Causality Behind Experimental Choices: The choice of organolithium reagent and temperature is critical for controlling the regioselectivity of the metalation. A strong, non-nucleophilic base like LDA will deprotonate the most acidic proton, typically at C5.[20] In contrast, a reagent like t-butyllithium can effect a bromine-lithium exchange at low temperatures.[20][21]

Experimental Protocol: Lithiation of 2-Bromothiazole and Reaction with an Electrophile [20]

-

Lithiation:

-

For C5-lithiation: Prepare a solution of LDA in anhydrous THF at -78 °C. Add a solution of the 2-bromothiazole derivative in THF dropwise and stir for 1 hour.[20]

-

For C2-lithiation (Br/Li exchange): To a solution of the 2-bromothiazole derivative in anhydrous THF at -78 °C, add a solution of n-butyllithium or t-butyllithium dropwise and stir for 30 minutes.[22]

-

-

Reaction with Electrophile: Add the desired electrophile (e.g., an aldehyde, ketone, or carbon dioxide) to the cold solution of the lithiated thiazole.

-

Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the product with an organic solvent, dry, concentrate, and purify by chromatography.

Table 2: Examples of Lithiation and Electrophilic Quench of 2-Bromothiazole Derivatives

| Entry | Lithiation Reagent | Electrophile | Product | Yield (%) | Reference |

| 1 | LDA | Acetaldehyde | 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol | - | [20] |

| 2 | t-BuLi | Acetaldehyde | 1,1'-[4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2,5-diyl]di(ethan-1-ol) | - | [20] |

| 3 | n-BuLi | Ac₂O | 2-Acetylthiazole | - | [22] |

Conclusion

2-Bromothiazole and its derivatives are undeniably powerful and versatile intermediates in modern organic synthesis, particularly within the realm of drug discovery and development. A thorough understanding of their synthesis and reactivity is paramount for any researcher aiming to construct novel, biologically active molecules. The methodologies outlined in this guide, from the classic Sandmeyer reaction to a suite of modern palladium-catalyzed cross-coupling reactions and lithiation strategies, provide a robust toolkit for the synthetic chemist. By carefully considering the causality behind experimental choices, researchers can effectively leverage the unique chemical properties of 2-bromothiazoles to accelerate the discovery of next-generation therapeutics.

References

- Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Growing Science.

- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.

- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem.

- Bromination of 2-Thiazolylhydrazones. ResearchGate.

- Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate.

- Common methods for the synthesis of 2-aminothiazole. ResearchGate.

- Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Scilit.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH.

- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Request PDF - ResearchGate.

- Process of producing 2-aminothiazole. Google Patents.

- Sonogashira Coupling. NROChemistry.

- Synthesis of 2-aminothiazole in aqueous medium. ResearchGate.

- Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Understanding 2-Bromothiazole CAS 3034-53-5: Properties and Applications. NINGBO INNO PHARMCHEM.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry - ACS Publications.

- Buchwald–Hartwig amination. Wikipedia.

- Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org.

- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed.

- Suzuki Cross-coupling Reaction procedure. Rose-Hulman.

- Buchwald-Hartwig Amination. Chemistry LibreTexts.

- Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate.

- Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. PubMed.

- Course of bromination of thiazole and 2-methylthiazole. OSTI.GOV.

- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.

- A Review on Recent Development and biological applications of benzothiazole derivatives. IntechOpen.

- Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Request PDF - ResearchGate.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Addition reaction of 2‐bromothiazole with 2‐deoxyglyconolactones... ResearchGate.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... ResearchGate.

- C‐S cross‐coupling reaction using 2‐bromobenzothiazole as substrate and... ResearchGate.

- Benzothiazole synthesis. Organic Chemistry Portal.

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. MDPI.

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. IntechOpen.

- Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. MDPI.

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH.

- Sonogashira Coupling. Organic Chemistry Portal.

- Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters - ACS Publications.

- Sonogashira coupling. Wikipedia.

- Synthesis and various biological activities of benzothiazole derivative: A review. ScienceDirect.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. lookchem.com [lookchem.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Course of bromination of thiazole and 2-methylthiazole (Journal Article) | OSTI.GOV [osti.gov]

- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. mdpi.com [mdpi.com]

- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. growingscience.com [growingscience.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Biological Versatility of the Thiazole Scaffold: A Technical Guide for Drug Discovery

Introduction: The Thiazole Ring - A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have rendered it a "privileged scaffold." This means it is a recurring structural motif found in a multitude of biologically active compounds, including over 18 FDA-approved drugs.[3][4] Thiazole and its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][5][6] This guide provides an in-depth exploration of the core biological activities of thiazole-containing compounds, detailing their mechanisms of action, showcasing key examples, and outlining the experimental workflows used for their evaluation.

The utility of the thiazole nucleus in drug design is multifaceted. The nitrogen atom can act as a hydrogen bond acceptor, crucial for binding to biological targets like enzymes and receptors.[7] Furthermore, the overall planarity and aromaticity of the ring facilitate π-π stacking interactions, while substitutions at the 2, 4, or 5 positions allow for fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.[8] This inherent versatility has led to the development of blockbuster drugs such as the anticancer agent Dasatinib and the anti-HIV drug Ritonavir.[1]

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole derivatives have emerged as a powerful class of anticancer agents, targeting various pathways essential for tumor growth and survival.[7][9] Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the induction of programmed cell death (apoptosis).[9][10]

A. Mechanism of Action: Inhibition of Key Signaling Pathways

A primary strategy through which thiazole compounds exert their anticancer effects is by inhibiting protein kinases that drive oncogenic signaling. A prominent example is the Epidermal Growth Factor Receptor (EGFR) pathway. Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation and survival.[11][12][13] Thiazole-based inhibitors can block the ATP-binding site of the EGFR tyrosine kinase, preventing downstream signaling.[14]

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for thiazole-based inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream cascades like the RAS-RAF-MAPK and PI3K-Akt pathways, which promote cell proliferation and survival.[11][15][16] Thiazole inhibitors block the initial phosphorylation step.

Caption: Simplified EGFR signaling pathway and the inhibitory action of thiazole compounds.

Beyond EGFR, thiazole derivatives have been shown to inhibit other critical targets, including the PI3K/Akt/mTOR pathway and tubulin polymerization, thereby inducing apoptosis and cell cycle arrest.[9]

B. Key Compounds and In Vitro Efficacy

The potency of anticancer thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug required to inhibit the growth of cancer cells by 50%.

| Compound Class | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |

| 2,4-Disubstituted Thiazoles | Human Osteosarcoma (SaOS-2) | EGFR | Varies (e.g., -6.434 docking score) | [14] |

| Thiazole-Hydrazones | Various (e.g., Leukemia) | Apoptosis Induction | Varies (e.g., 0.05 µM) | [9] |

| Dasatinib (FDA-Approved) | Chronic Myeloid Leukemia | Bcr-Abl, Src | <0.001 | [1][7] |

| Ixabepilone (FDA-Approved) | Breast Cancer | Tubulin | Low nM range | [7] |

C. Experimental Validation: Cytotoxicity Assessment

A fundamental experiment to determine the anticancer potential of a new thiazole compound is the cytotoxicity assay. The MTT assay is a widely used, reliable colorimetric method for this purpose.[17]

Experimental Workflow: MTT Cytotoxicity Assay

This workflow outlines the key steps for evaluating the cytotoxicity of a thiazole compound against a cancer cell line. The rationale is to measure the metabolic activity of cells, which correlates with cell viability.[18][19]

Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.

Detailed Protocol: MTT Assay

-

Cell Seeding: Harvest and count cancer cells. Seed 100 µL of cell suspension (typically 1,000-100,000 cells/well, optimized for the specific cell line) into each well of a 96-well plate.[18] Include control wells (cells with vehicle, e.g., DMSO) and blank wells (medium only). Incubate for 24 hours to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test thiazole compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, carefully remove the medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, protected from light. Viable cells will reduce the MTT to visible purple formazan crystals.[18]

-

Solubilization: Carefully aspirate the MTT-containing medium. Add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17][18] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

II. Antimicrobial Activity: Combating Pathogenic Threats

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of new and effective therapeutic agents.[20] Thiazole derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various bacteria and fungi.[1][5][20][21]

A. Mechanism of Action

The antimicrobial mechanisms of thiazole compounds are varied. In bacteria, they can inhibit essential enzymes involved in cell wall synthesis or DNA replication, such as DNA gyrase.[20] Some derivatives act by disrupting the bacterial cell membrane, leading to leakage of cytoplasmic contents and cell death.[21] For antifungal activity, a common target is the enzyme 14α-lanosterol demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[22]

B. Key Compounds and In Vitro Efficacy

The effectiveness of antimicrobial thiazoles is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

| Compound Class | Target Organism | Mechanism (Putative) | MIC (µg/mL) | Reference |

| Sulfathiazole | Staphylococcus aureus | Folate Synthesis Inhibition | Varies | [20] |

| Thiazole-Hydrazones | Candida albicans | Ergosterol Synthesis | 0.12 | [5] |

| Thienyl-substituted Thiazoles | Aspergillus fumigatus | Not specified | 6.25 - 12.5 | [5] |

| 2-Pyrazolin-1-yl-Thiazoles | S. aureus, E. coli | Not specified | 8 - 16 | [23] |

C. Experimental Validation: Broth Microdilution Assay

The standard method for determining the MIC of a compound is the broth microdilution assay. This quantitative test exposes a standardized inoculum of a microorganism to serial dilutions of the antimicrobial agent in a liquid medium.

Protocol: Broth Microdilution for MIC Determination

-

Preparation: Prepare serial two-fold dilutions of the thiazole compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Dilute the inoculum in the broth so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Controls: Include a positive control well (microbes with no compound) to ensure growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified time (16-20 hours for most bacteria, 24-48 hours for fungi).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

III. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Thiazole derivatives have shown potent anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory cascade.[24][25]

A. Mechanism of Action: Targeting NF-κB and COX/LOX Pathways

A central mediator of inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB).[26][27] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by pro-inflammatory signals (like TNF-α or IL-1), a cascade is initiated that leads to the degradation of the inhibitory protein IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[26][28][29] Many anti-inflammatory thiazole compounds function by inhibiting this pathway.

Signaling Pathway: NF-κB Activation

This diagram shows a simplified view of the canonical NF-κB signaling pathway, a common target for anti-inflammatory thiazole derivatives.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijrpr.com [ijrpr.com]

- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. atcc.org [atcc.org]

- 20. jchemrev.com [jchemrev.com]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]

- 23. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 26. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 28. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. scispace.com [scispace.com]

The Thiazole Ring: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties and versatile reactivity have made it a fundamental building block in a vast array of therapeutic agents, from life-saving antibiotics to targeted cancer therapies.[2][3] This guide provides a comprehensive analysis of the thiazole moiety's role in drug discovery, intended for researchers, scientists, and drug development professionals. We will explore its fundamental chemistry, delve into its strategic application in drug design as both a pharmacophore and bioisostere, and survey its extensive therapeutic landscape. The discussion is grounded in mechanistic principles, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and case studies of clinically successful drugs, offering a Senior Application Scientist's perspective on the causality behind its enduring success.

Part 1: The Fundamental Chemistry and Synthesis of the Thiazole Ring

The utility of the thiazole ring in drug design is a direct consequence of its inherent electronic and structural properties. Understanding these fundamentals is critical to rationally designing novel therapeutic agents.

Core Structure and Physicochemical Properties

Thiazole is a planar, five-membered aromatic ring with the molecular formula C₃H₃NS.[2][4] Its aromaticity, with a resonance stabilization energy of 29.5 kcal/mol, confers significant stability.[5] The presence of the electronegative nitrogen and the larger, more polarizable sulfur atom creates a unique electronic distribution. The C2 position (between N and S) is electron-deficient and possesses an acidic proton, making it a key site for nucleophilic attack and functionalization.[6][7] Conversely, the C5 position is the most electron-rich, rendering it susceptible to electrophilic substitution.[7]

These electronic features govern the molecule's ability to interact with biological targets. The nitrogen atom at position 3 acts as a hydrogen bond acceptor, a crucial interaction for anchoring ligands within protein active sites.[5] The overall structure contributes to a dipole moment of 1.61D and a pKa of 2.5 for the conjugated acid, influencing the compound's solubility and pharmacokinetic profile.[8] The thiazole ring's ability to serve as both a pharmacophoric element and a bioisosteric replacement is a direct result of these tunable physicochemical properties.[8]

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₃H₃NS | Core scaffold for derivatization.[2] |

| Appearance | Pale yellow liquid | Basic physical characteristic.[8] |

| Boiling Point | 116-118 °C | Indicator of volatility.[9] |

| Relative Density | 1.1998 | Physical property for characterization.[9] |

| pKa (conjugated acid) | 2.5 | Influences ionization state at physiological pH.[8] |

| Dipole Moment | 1.61 D | Affects polarity, solubility, and target interactions.[8] |

| Reactivity Sites | C2 (nucleophilic), C5 (electrophilic) | Key positions for synthetic modification.[7] |

Foundational Synthesis: The Hantzsch Thiazole Synthesis

The most fundamental and widely utilized method for constructing the thiazole core is the Hantzsch synthesis, first reported in 1887.[1][5] This reaction involves the condensation of an α-haloketone with a thioamide.[1] Its reliability and tolerance for a wide range of functional groups have cemented its status as a cornerstone reaction in medicinal chemistry.

Below is a diagram illustrating the generalized mechanism of the Hantzsch synthesis.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

This protocol provides a trusted, self-validating method for a classic Hantzsch synthesis.[1] The causality behind each step is explained to ensure reproducibility and understanding.

-

Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

-

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Standard laboratory glassware, stir bar, hot plate, Buchner funnel setup.

-

-

Procedure:

-

Reactant Combination: In a 20 mL vial, combine 2-bromoacetophenone and thiourea.[1] The excess of thiourea is used to ensure the complete consumption of the limiting α-haloketone.

-

Solvation: Add 5 mL of methanol and a stir bar.[1] Methanol serves as a polar protic solvent to dissolve the reactants and facilitate the reaction.

-

Reaction: Heat the mixture gently on a hot plate with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The heat provides the necessary activation energy for the initial nucleophilic attack.

-

Neutralization and Precipitation: After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature. Add the reaction mixture to a beaker containing 20 mL of 5% sodium carbonate solution. This step neutralizes the hydrobromide salt formed during the reaction, causing the free base product to precipitate out of the aqueous solution.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts.

-

Drying: Dry the collected solid on a watch glass. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.

-

-

Validation: The identity and purity of the final product should be confirmed using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Part 2: The Thiazole Scaffold in Drug Design and Action

The thiazole ring's value extends far beyond its synthetic accessibility. It is a master key that unlocks interactions with a multitude of biological targets.

The Thiazole Ring as a Privileged Pharmacophore

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and trigger a response. The thiazole ring is a privileged pharmacophore because its rigid, aromatic structure can present hydrogen bond acceptors, donors (via substituents), and hydrophobic surfaces in a well-defined spatial orientation.[2][8] This allows it to mimic the binding motifs of natural ligands across diverse protein families, from kinases to proteases.

Caption: Thiazole as a pharmacophore interacting with a target.

Bioisosterism: The Thiazole Advantage

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[10] The thiazole ring is a highly effective bioisostere for phenyl, pyridine, and even amide groups.[11][12] Replacing a phenyl ring with a thiazole can:

-

Improve Metabolic Stability: The heteroatoms can block sites of cytochrome P450 oxidation that are common on phenyl rings.[11]

-

Enhance Solubility: The introduction of nitrogen and sulfur atoms generally increases polarity and can improve aqueous solubility.

-

Modulate Target Affinity: The thiazole ring introduces unique electronic and hydrogen-bonding capabilities not present in a simple phenyl ring, potentially creating new, favorable interactions with the target protein and eliminating undesirable ones (e.g., reducing hERG activity).[11][13]

-

Serve as an Amide Bioisostere: In certain contexts, the thiazole ring can replace a metabolically labile amide bond, improving the pharmacokinetic profile of a drug candidate.[10]

A compelling example is seen in the development of kinase inhibitors, where replacing a phenyl ring with a thiazole has led to improved metabolic stability and reduced CYP inhibition.[11]

Mechanism of Action Showcase

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[5][14] Its structure features a central 2-aminothiazole core. This thiazole ring is critical for its mechanism of action. The N3 atom of the thiazole and the exocyclic amino group form key hydrogen bonds with the "hinge region" of the ATP-binding pocket of the BCR-Abl kinase, effectively anchoring the drug and preventing ATP from binding, thereby shutting down the cancer-driving signaling pathway.[15]

Bleomycin is a glycopeptide antibiotic used as an anticancer agent due to its ability to induce DNA strand breaks.[16] A crucial component of its structure is a bithiazole tail. This planar, aromatic moiety intercalates into the minor groove of DNA.[16] The other end of the molecule chelates a metal ion, typically iron(II). In the presence of oxygen, this iron complex generates reactive oxygen species (superoxide and hydroxyl radicals) that attack the phosphodiester backbone of the DNA, causing single- and double-strand breaks and leading to cell death.[16] The bithiazole tail is thus essential for positioning the reactive "warhead" correctly for its cytotoxic action.

Part 3: The Therapeutic Landscape of Thiazole-Containing Drugs

The versatility of the thiazole scaffold is demonstrated by its presence in drugs spanning a remarkable range of therapeutic areas.[2][17][18]

| Therapeutic Area | Drug Example(s) | Role of the Thiazole Ring |

| Anticancer | Dasatinib, Ixabepilone | Kinase hinge binding; microtubule stabilization.[6][14] |

| Antiviral (HIV) | Ritonavir | Core scaffold in protease inhibitor structure.[9][17] |

| Antibacterial | Sulfathiazole, Cefixime | Part of the essential pharmacophore for antibacterial action.[3][9] |

| Anti-inflammatory | Meloxicam, Fentiazac | Key structural component for COX/LOX inhibition.[8][9] |

| Antifungal | Abafungin, Ravuconazole | Essential for targeting fungal-specific enzymes.[8][17] |

| CNS (Antiparkinsonian) | Pramipexole | Acts as a dopamine receptor agonist.[9][16] |

| Antidiabetic | Thiazolidinediones (TZDs) | Core of the "glitazone" class of drugs. |

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds into clinical candidates. For thiazole derivatives, the substitution pattern at the C2, C4, and C5 positions dramatically influences biological activity.

-

Anticancer Activity: In many kinase inhibitors, a small amine or substituted amine at the C2-position is critical for hinge-binding interactions.[5] Aromatic or heteroaromatic groups at the C4-position often engage in hydrophobic or π-stacking interactions within the active site.[19] Modifications at the C5-position can be used to tune solubility and pharmacokinetic properties.[20] For example, studies have shown that for certain anticancer thiazoles, the presence of a methoxy group on a phenyl ring attached to the thiazole core can enhance activity, while a halogen group may decrease it.[9]

-

Antimicrobial Activity: In developing novel antimicrobial thiazoles, linking the thiazole to other heterocyclic rings like pyrazoline or triazole has been a successful strategy.[21][22] The nature and position of substituents on these appended rings significantly impact the minimum inhibitory concentration (MIC). For instance, electron-donating groups on an attached phenyl ring can increase antibacterial potency.[6]

Part 4: Future Directions and Conclusion

The story of the thiazole ring in medicinal chemistry is far from over. Current research is focused on several exciting frontiers:

-

Multi-Targeted Agents: Designing single molecules that can inhibit multiple disease-relevant targets is a growing area. Thiazole derivatives are being developed as dual EGFR/VEGFR-2 inhibitors for cancer or as agents with combined antiproliferative and antibacterial properties.[15]

-

Novel Targets: Researchers are applying the thiazole scaffold to inhibit novel targets, such as the actin-bundling protein fascin, to develop new anti-metastatic cancer therapies.[19]

-

Combating Resistance: The chemical tractability of the thiazole ring allows for the rapid generation of diverse libraries of compounds to screen for activity against drug-resistant strains of bacteria and fungi.[22]

References

- A review on thiazole based compounds & it's pharmacological activities. (2024). Vertex AI Search.

- Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.).

- Ayati, A., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862.

- Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.).

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv

- Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26).

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central (PMC).

- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.

- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1).

- Borcea, A.M., et al. (n.d.).

- Application and synthesis of thiazole ring in clinically approved drugs. (2023). PubMed.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). PubMed Central (PMC).

- An overview of the synthesis, therapeutic potential and patents of thiazole deriv

- Systematic Review On Thiazole And Its Applications. (n.d.). Journal of Survey in Fisheries Sciences.

- Discovery and synthesis of novel thiazole-based compounds. (n.d.). Benchchem.

- Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting.

- Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephrop

- Structure-Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. (2020). PubMed.

- Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. (n.d.). PubMed.

- Structures and IC50 values of thiazole versus oxazole isosteres... (n.d.).

- Thiazole and thiazole containing drugs. (n.d.). Slideshare.

- 1,2,4‐Oxadiazoles as thiazole bioisostere. (n.d.).

- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). PubMed Central (PMC).

- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central (PMC).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. archives.ijper.org [archives.ijper.org]

- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiazole and thiazole containing drugs | PPTX [slideshare.net]

- 17. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eurekaselect.com [eurekaselect.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Methyl 2-bromothiazole-4-carboxylate in Organic Solvents

For Immediate Release

[City, State] – [Date] – This technical guide offers a comprehensive analysis of the solubility characteristics of Methyl 2-bromothiazole-4-carboxylate, a key building block in pharmaceutical and agrochemical research.[1] Authored for researchers, scientists, and drug development professionals, this document provides a deep dive into the theoretical and practical aspects of solubility, empowering informed solvent selection and experimental design.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or an intermediate like this compound is a critical determinant of its synthetic utility, bioavailability, and formulation feasibility. Understanding how this compound behaves in various organic solvents is paramount for optimizing reaction conditions, purification strategies, and downstream applications. This guide will explore the molecular characteristics of this compound, predict its solubility based on established chemical principles, and provide a robust experimental framework for empirical determination.

Deconstructing the Solute: Molecular Profile of this compound

This compound (C₅H₄BrNO₂S, Molar Mass: 222.06 g/mol ) is a crystalline solid with a melting point in the range of 128-132°C.[1] Its structure, featuring a thiazole ring, a bromo substituent, and a methyl ester group, dictates its interaction with different solvents.

Key Structural Features and Their Influence on Solubility:

-

Thiazole Ring: The heterocyclic thiazole ring, containing both nitrogen and sulfur, imparts a degree of polarity to the molecule. The lone pairs of electrons on these heteroatoms can participate in hydrogen bonding with protic solvents.

-

Methyl Ester Group (-COOCH₃): This functional group is polar and can act as a hydrogen bond acceptor. It contributes significantly to the molecule's ability to dissolve in polar solvents.

-

Bromo Substituent (-Br): The bromine atom is electronegative and contributes to the overall polarity of the molecule.

-

Aromatic System: The aromatic nature of the thiazole ring allows for potential π-π stacking interactions with aromatic solvents.

Based on these features, a qualitative prediction of solubility can be made using the "like dissolves like" principle. We can anticipate that this compound will exhibit higher solubility in polar aprotic and moderately polar protic solvents, and lower solubility in nonpolar solvents.

Predicting Solubility: A Theoretical Framework

While empirical data is the gold standard, theoretical predictions can guide initial solvent screening. The polarity of both the solute and the solvent is a primary determinant of solubility. The presence of polar functional groups (ester, thiazole ring) in this compound suggests a preference for solvents with similar characteristics.

A logical workflow for assessing solubility is presented below:

Caption: Logical workflow for predicting the solubility of this compound.

Quantitative Solubility Determination: An Experimental Protocol

The most reliable method for determining the solubility of a solid in a liquid is the shake-flask method, which allows for the establishment of a thermodynamic equilibrium between the dissolved and undissolved solute.

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the gravimetric approach, which is straightforward and does not require specialized analytical instrumentation for quantification.

Materials:

-

This compound

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, toluene)

-

Scintillation vials or test tubes with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (0.45 µm)

-

Analytical balance

-

Evaporating dishes or pre-weighed vials

Experimental Workflow:

Caption: Experimental workflow for the shake-flask method of solubility determination.

Causality in Experimental Choices

-

Excess Solute: The addition of excess solid is crucial to ensure that the solution becomes saturated, representing the maximum amount of solute that can dissolve at a given temperature.

-

Equilibration Time: A sufficient equilibration period (24-48 hours) is necessary to ensure that the system has reached a true thermodynamic equilibrium.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.

-

Filtration: The use of a 0.45 µm filter ensures the complete removal of undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Anticipated Solubility Profile

| Solvent | Solvent Type | Predicted Solubility (at 25°C) | Rationale |

| Methanol | Polar Protic | High | Can act as a hydrogen bond donor and acceptor, interacting favorably with the ester and thiazole moieties. |

| Ethanol | Polar Protic | High | Similar to methanol, with slightly lower polarity. |

| Acetone | Polar Aprotic | High | A good hydrogen bond acceptor that can interact with the polar groups of the solute. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | The ester functionality can interact with the solute's ester group. |

| Dichloromethane | Polar Aprotic | Moderate | Its polarity allows for some interaction with the solute. |

| Toluene | Nonpolar Aromatic | Low to Moderate | Aromatic nature may allow for some π-π stacking with the thiazole ring. |

| Hexane | Nonpolar | Low | Lacks the polarity to effectively solvate the polar functional groups of the solute. |

Safety and Handling Considerations

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.[2] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can confidently determine the solubility of this important chemical intermediate. This knowledge is essential for the efficient design of synthetic routes, purification methods, and the successful development of novel pharmaceutical and agrochemical products.

References

- Chem-Impex.

Sources

A Strategic Guide to the Retrosynthetic Analysis of Thiazole-Containing Targets

Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This means it is a recurring motif in a multitude of biologically active compounds, from natural products like Vitamin B1 (Thiamine) to a wide array of synthetic drugs with diverse therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory agents.[3][4] The presence of the thiazole ring is a feature of more than 18 FDA-approved drugs. This guide provides an in-depth exploration of the retrosynthetic analysis of molecules containing this vital heterocyclic core, offering researchers and drug development professionals a strategic framework for devising efficient and robust synthetic routes.

Core Principles of Thiazole Retrosynthesis: Deconstructing the Heterocycle

The art of retrosynthesis lies in the logical disassembly of a target molecule into readily available starting materials.[5][6] For thiazole-containing compounds, the primary focus is often on the disconnection of the thiazole ring itself. The choice of disconnection strategy is dictated by the substitution pattern of the target thiazole and the availability of precursors.

Primary Disconnections of the Thiazole Ring

The most effective retrosynthetic strategies for the thiazole core are derived from the most reliable and versatile methods of its forward synthesis. The following disconnections represent the most common and powerful approaches:

-

Type I Disconnection (Hantzsch Approach): This is arguably the most prevalent strategy and is the reverse of the Hantzsch thiazole synthesis.[7][8] It involves a disconnection across the C4-C5 and N3-C4 bonds, leading to an α-halocarbonyl compound and a thioamide. This approach is highly versatile, allowing for a wide range of substituents at the 2, 4, and 5-positions of the thiazole ring.[9][10]

-

Type II Disconnection (Cook-Heilbron Approach): This strategy is particularly useful for the synthesis of 5-aminothiazoles.[11][12] The disconnection is made across the C4-C5 and S1-C5 bonds, leading to an α-aminonitrile and a source of the C-S fragment, such as carbon disulfide, a dithioacid, or an isothiocyanate.[10][13]

-

Type III Disconnection (Gabriel and Related Approaches): For 2,5-disubstituted thiazoles, a disconnection across the S1-C2 and C4-C5 bonds can be considered.[14] This corresponds to the forward synthesis from an α-acylaminoketone and a phosphorus pentasulfide, as in the Gabriel synthesis.

Below is a visual representation of these primary disconnection strategies.

Caption: Primary retrosynthetic disconnections of the thiazole ring.

Major Synthetic Methodologies and Mechanistic Insights

A deep understanding of the forward synthetic reactions is crucial for making informed decisions during retrosynthetic analysis. This section details the mechanisms and experimental considerations for the most important thiazole syntheses.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the condensation of an α-halocarbonyl compound with a thioamide.[7][9][10] This method is highly reliable and generally proceeds in high yields.[9]